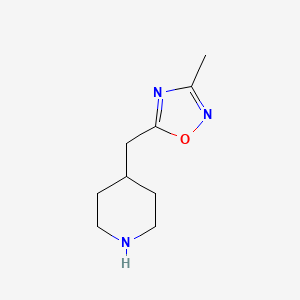

3-Metil-5-(piperidin-4-ilmetil)-1,2,4-oxadiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a piperidine moiety

Aplicaciones Científicas De Investigación

Cancer Treatment

Recent studies have identified derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole as potential agonists of human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis. This mechanism is being explored for its anticancer properties, particularly against hepatocellular carcinoma (HCC). A notable derivative, referred to as SL44, exhibited potent agonistic activity with an EC50 of 1.30 μM and demonstrated significant inhibition of HCC cell proliferation (IC50 = 3.1 μM) .

Monoamine Oxidase Inhibition

Compounds based on the oxadiazole framework have shown promise as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. For instance, some derivatives have been reported to inhibit MAO-B with IC50 values as low as 0.036 μM, while exhibiting minimal effects on MAO-A . This selectivity is crucial for developing therapeutic agents with fewer side effects.

| Compound | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| SL44 | HsClpP | 1.30 | Potent agonist; inhibits HCC cells |

| MAO-B Inhibitor | MAO-B | 0.036 | Selective inhibition |

Case Study: SL44 in Hepatocellular Carcinoma

In vitro studies demonstrated that SL44 not only inhibited the proliferation of HCC cells but also induced apoptosis by degrading respiratory chain complex subunits . In vivo experiments further confirmed its efficacy in reducing tumor growth while maintaining a favorable safety profile compared to traditional kinase inhibitors like sorafenib.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target theNeuronal acetylcholine receptor alpha-4 (CHRNA4) . This receptor plays a crucial role in neurotransmission and is involved in various physiological processes.

Pharmacokinetics

The compound has a calculated Log Po/w (iLOGP) of 2.15, indicating a moderate level of lipophilicity, which could influence its absorption and distribution .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized solvents can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxadiazole ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methyl-5-(piperidin-4-yl)-1,2,4-oxadiazole

- 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-thiadiazole

- 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-triazole

Uniqueness

3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is unique due to its specific combination of an oxadiazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features an oxadiazole ring fused with a piperidine moiety, which contributes to its unique biological properties. The molecular formula is C9H15N3O, and it has a molecular weight of approximately 167.21 g/mol. The calculated Log P (iLOGP) value of 2.15 indicates moderate lipophilicity, which can influence its absorption and distribution in biological systems .

Research indicates that 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole may target various biological pathways:

- Neuronal Acetylcholine Receptor Alpha-4 (CHRNA4) : Similar compounds have shown the ability to interact with CHRNA4, suggesting potential implications in neurological disorders.

- Inhibition of Enzymes : The compound exhibits inhibitory effects on several enzymes including Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and Histone Deacetylase (HDAC), which are crucial in cancer and neurodegenerative disease pathways .

Biological Activities

The biological activities of 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole have been explored in various studies:

Anticancer Activity

Numerous studies have highlighted the compound's potential as an anticancer agent:

- Cell Line Studies : In vitro studies demonstrated cytotoxic activity against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (heart myoblast) with IC50 values indicating significant potency .

- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells and inhibit key signaling pathways related to tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit antibacterial and antifungal activities. The specific activity against various pathogens remains an area for further exploration .

Anti-inflammatory Effects

Studies have reported that compounds containing the oxadiazole ring can exhibit anti-inflammatory properties. For instance, the compound's derivatives have shown promise in reducing inflammation markers in preclinical models .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

- Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications to the piperidine moiety significantly enhanced cytotoxicity, with some compounds showing IC50 values below 0.5 µM against prostate and colon cancer cell lines .

- Enzyme Inhibition : Another investigation focused on the inhibition of Sirtuin enzymes by oxadiazole derivatives. The findings revealed that certain modifications increased binding affinity and selectivity towards Sirt2, suggesting potential therapeutic applications in metabolic disorders and cancer treatment .

Propiedades

IUPAC Name |

3-methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7-11-9(13-12-7)6-8-2-4-10-5-3-8/h8,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWWSIFIEJXLMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.